molecular formula C30H26N2O B11473537 biphenyl-2-yl[4-(9H-fluoren-9-yl)piperazin-1-yl]methanone

biphenyl-2-yl[4-(9H-fluoren-9-yl)piperazin-1-yl]methanone

Cat. No.: B11473537
M. Wt: 430.5 g/mol
InChI Key: ATEXJSYRUUMGRA-UHFFFAOYSA-N
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Description

Biphenyl-2-yl[4-(9H-fluoren-9-yl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group, a fluorenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-2-yl[4-(9H-fluoren-9-yl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the biphenyl and fluorenyl intermediates. These intermediates are then coupled using piperazine as a linking agent. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2-yl[4-(9H-fluoren-9-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Biphenyl-2-yl[4-(9H-fluoren-9-yl)piperazin-1-yl]methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of biphenyl-2-yl[4-(9H-fluoren-9-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby disrupting the biological pathway it regulates. This compound’s unique structure allows it to fit precisely into the enzyme’s active site, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-2-yl[4-(9H-fluoren-9-yl)piperazin-1-yl]methanone stands out due to its combination of biphenyl, fluorenyl, and piperazine moieties, which confer unique chemical and biological properties. Its ability to act as a versatile building block and potent enzyme inhibitor highlights its significance in scientific research and industrial applications.

Properties

Molecular Formula

C30H26N2O

Molecular Weight

430.5 g/mol

IUPAC Name

[4-(9H-fluoren-9-yl)piperazin-1-yl]-(2-phenylphenyl)methanone

InChI

InChI=1S/C30H26N2O/c33-30(28-17-9-4-12-23(28)22-10-2-1-3-11-22)32-20-18-31(19-21-32)29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29H,18-21H2

InChI Key

ATEXJSYRUUMGRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5=CC=CC=C5C6=CC=CC=C6

Origin of Product

United States

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